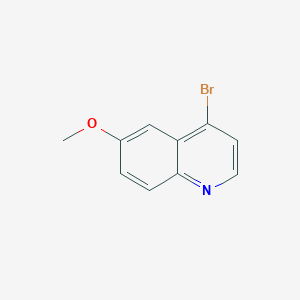

4-Bromo-6-methoxyquinoline

Description

The exact mass of the compound 4-Bromo-6-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFFYKLVLCFCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457304 | |

| Record name | 4-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42881-66-3 | |

| Record name | 4-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42881-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-6-methoxyquinoline (CAS: 42881-66-3): A Strategic Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Bromo-6-methoxyquinoline, a key heterocyclic intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's synthesis, characterization, reactivity, and strategic application in contemporary drug discovery, grounded in established chemical principles and field-proven examples.

Core Physicochemical and Spectroscopic Profile

4-Bromo-6-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in numerous biologically active molecules. Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 6-position, offers two distinct points for synthetic modification, making it a valuable scaffold for building molecular complexity.

| Property | Value | Reference(s) |

| CAS Number | 42881-66-3 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| IUPAC Name | 4-bromo-6-methoxyquinoline | [2] |

| Appearance | Solid | |

| Storage Temperature | -20°C | [1] |

Spectroscopic Characterization: An Interpretive Analysis

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures of 4-Bromo-6-methoxyquinoline, providing a basis for its unambiguous identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group. The proton at C2, adjacent to the nitrogen, will be the most deshielded of the heterocyclic ring protons. The protons on the benzene ring (C5, C7, C8) will exhibit splitting patterns influenced by the electron-donating methoxy group at C6. The methoxy group itself will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

-

¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals. The carbon atom bonded to bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C6) will be shielded, appearing at a higher field compared to unsubstituted quinoline. The methoxy carbon will be observed as a distinct signal around 55-56 ppm.[3]

Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition. For 4-Bromo-6-methoxyquinoline, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] This results in two peaks of almost equal intensity separated by 2 m/z units, which is a hallmark signature for a monobrominated compound. The exact mass would be 236.9789 Da.[2]

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.[5]

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).[6]

-

~1030 cm⁻¹: Symmetric C-O-C stretching.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

-

~550-650 cm⁻¹: C-Br stretching vibration.

Synthesis of 4-Bromo-6-methoxyquinoline: A Plausible and Efficient Pathway

While numerous methods exist for quinoline synthesis, a robust and scalable approach to 4-Bromo-6-methoxyquinoline can be logically constructed from readily available starting materials. The following two-step pathway leverages classic named reactions, beginning with the formation of the quinoline core, followed by regioselective bromination.

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aniline.[7] Starting with p-anisidine, we can efficiently generate the 6-methoxyquinoline core. The causality behind this choice is the direct installation of the required methoxy group at the correct position from a common and inexpensive precursor.

Sources

- 1. usbio.net [usbio.net]

- 2. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lapatinib synthesis - chemicalbook [chemicalbook.com]

- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102557977A - Synthesis intermediate of erlotinib and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-Bromo-6-methoxyquinoline for Advanced Research and Drug Development

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this important class of heterocycles, 4-Bromo-6-methoxyquinoline emerges as a particularly valuable intermediate. The methoxy group at the 6-position and the strategically placed bromine atom at the 4-position offer orthogonal synthetic handles for diversification, enabling its use as a versatile building block in the synthesis of novel therapeutic agents.[][3] This guide provides a comprehensive technical overview of 4-Bromo-6-methoxyquinoline, covering its fundamental properties, synthesis, characterization, and applications for researchers and drug development professionals.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthetic chemistry and drug design. 4-Bromo-6-methoxyquinoline is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 238.08 g/mol | [4][5][6] |

| Molecular Formula | C₁₀H₈BrNO | [4][5] |

| CAS Number | 42881-66-3 | [4][5][6] |

| IUPAC Name | 4-bromo-6-methoxyquinoline | [5][7] |

| Appearance | Solid | [8] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(Br)=CN=C2 | [5][7] |

| InChI Key | HRFFYKLVLCFCQG-UHFFFAOYSA-N | [5][7] |

| XLogP3-AA | 2.9 | [5] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted quinolines can be approached through several classic methodologies. For 4-Bromo-6-methoxyquinoline, a robust and common strategy involves the Gould-Jacobs reaction, starting from a suitably substituted aniline, followed by cyclization, chlorination, and finally bromination. This multi-step process provides high yields and a logical pathway to the desired product.

Experimental Protocol: A Gould-Jacobs Based Synthesis

This protocol outlines a reliable pathway for the laboratory-scale synthesis of 4-Bromo-6-methoxyquinoline. The choice of reagents and conditions is critical for maximizing yield and minimizing side-product formation.

Step 1: Condensation of p-Anisidine with Diethyl (ethoxymethylene)malonate

-

Rationale: This initial step forms the key enamine intermediate. The reaction is typically driven by the removal of ethanol. Using p-anisidine (4-methoxyaniline) ensures the methoxy group is correctly positioned at what will become the 6-position of the quinoline ring.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

-

Cool the reaction mixture. The resulting intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, often solidifies upon cooling and can be used in the next step without further purification.

-

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Rationale: High-temperature thermal cyclization is a hallmark of the Gould-Jacobs reaction. A high-boiling, inert solvent like diphenyl ether is used to achieve the necessary temperatures (typically ~250°C) for the intramolecular cyclization to occur, forming the quinolin-4-ol core.

-

Procedure:

-

Preheat a suitable volume of diphenyl ether to 250°C in a three-neck flask.

-

Slowly add the crude product from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature for 30-60 minutes.

-

Cool the mixture and dilute with hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

-

Step 3: Saponification and Decarboxylation

-

Rationale: The ester group at the 3-position is removed to yield the 6-methoxyquinolin-4-ol scaffold. This is achieved via saponification (hydrolysis of the ester) with a strong base, followed by acidification which promotes decarboxylation.

-

Procedure:

-

Suspend the product from Step 2 in a 10-20% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until a clear solution is obtained (indicating complete saponification).

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic.

-

The decarboxylation often occurs spontaneously upon heating the acidic solution. Heat gently if needed until gas evolution ceases.

-

Collect the precipitated 6-methoxyquinolin-4-ol by filtration, wash with water, and dry.

-

Step 4: Conversion to 4-Bromo-6-methoxyquinoline

-

Rationale: The final step involves converting the hydroxyl group at the 4-position to a bromine. Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the use of POCl₃ for chlorination.[9][10] This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by bromide.

-

Procedure:

-

Caution: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and reacts with moisture.

-

In a dry flask, carefully add 6-methoxyquinolin-4-ol (1.0 eq) to an excess of phosphorus oxybromide (3-5 eq).

-

Heat the mixture to 100-110°C for 2-4 hours. Monitor the reaction by TLC.

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Filter the crude product, wash with water, and purify by recrystallization (e.g., from ethanol) or column chromatography to yield pure 4-Bromo-6-methoxyquinoline.

-

Synthesis Workflow Diagram

Caption: A multi-step synthesis pathway for 4-Bromo-6-methoxyquinoline.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-Bromo-6-methoxyquinoline lies in its utility as a versatile scaffold for building more complex, biologically active molecules. The bromine atom at the 4-position is particularly amenable to a wide range of modern cross-coupling reactions.

Key Synthetic Transformations and Applications

-

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is a prime site for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, respectively. This modular approach is a powerful tool for generating chemical libraries for high-throughput screening. For instance, related 4-alkoxyquinolines have been investigated as potent antimycobacterial agents, highlighting the potential of this scaffold in infectious disease research.[11]

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than its chloro-analogue, the bromo-substituent can be displaced by strong nucleophiles under forcing conditions. This provides a route to introduce alkoxy, thioalkoxy, and other functional groups at the 4-position. The synthesis of related 4-aminoquinolines, known for their antimalarial properties, often proceeds through an SNAr reaction on a 4-haloquinoline precursor.[3]

-

Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The 4-position serves as a key attachment point for hinge-binding motifs, while the 6-position can be modified to interact with the solvent-exposed region of the ATP-binding pocket. The ability to diversify 4-Bromo-6-methoxyquinoline makes it an attractive starting point for developing inhibitors against targets like PI3Kα, which is implicated in cancer.[1]

Logical Role as a Chemical Building Block

Caption: Synthetic utility of 4-Bromo-6-methoxyquinoline in drug discovery.

Part 4: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. 4-Bromo-6-methoxyquinoline possesses specific hazards that require careful management.

GHS Hazard Classification

-

Pictograms:

-

Corrosion

-

Health Hazard

-

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield, as the compound can cause serious eye damage upon contact.[12][13]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid skin contact. If contact occurs, wash the affected area immediately with plenty of water.[13][14]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.

-

Ingestion: Do not eat, drink, or smoke in the laboratory.[12][14] If swallowed, rinse mouth and seek immediate medical attention.[12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[12]

Conclusion

4-Bromo-6-methoxyquinoline is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its versatile chemical handles make it an invaluable starting material for the discovery and development of novel therapeutics. From antimicrobials to oncology, the molecular scaffolds derived from this compound hold significant promise. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the research laboratory.

References

-

PubChem. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747. [Link]

-

ChemSynthesis. 4-bromo-6-methoxyquinoline. [Link]

-

ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubMed Central (PMC). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-Bromo-6-methoxy-2-phenylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Quinoline Core and the Strategic Utility of 4-Bromo-6-methoxyquinoline

An In-Depth Technical Guide to 4-Bromo-6-methoxyquinoline

The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal pharmacophore for interacting with biological targets. Within this important class of molecules, 4-Bromo-6-methoxyquinoline (CAS No. 42881-66-3) emerges as a highly versatile and strategically important building block for chemical synthesis and drug discovery.

The true value of this reagent lies in the orthogonal reactivity of its key functional groups. The methoxy group at the 6-position acts as a mild electron-donating group, influencing the electronic properties of the aromatic system. The bromine atom at the 4-position is the primary site of synthetic manipulation. Its position, alpha to the ring nitrogen, makes it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the controlled and sequential introduction of diverse molecular fragments, making it an invaluable intermediate for building complex molecular architectures and generating libraries of novel compounds for biological screening.

This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of 4-Bromo-6-methoxyquinoline, designed for researchers and professionals in the fields of organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

4-Bromo-6-methoxyquinoline is a solid at room temperature, though its melting point is not consistently reported in the literature, suggesting it may be relatively low.[1] Its structural and physical properties are summarized below.

Table 1: Chemical Identifiers and Core Properties of 4-Bromo-6-methoxyquinoline

| Property | Value | Reference(s) |

| CAS Number | 42881-66-3 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| IUPAC Name | 4-bromo-6-methoxyquinoline | [2] |

| Appearance | Solid | [3] |

| Relative Density | 1.516 | [4] |

| InChI Key | HRFFYKLVLCFCQG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COc1ccc2nccc(Br)c2c1 | [1] |

Based on its polycyclic aromatic structure with a halogen and an ether group, 4-Bromo-6-methoxyquinoline is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of 6-methoxyquinoline, with adjustments for the strong deshielding and electronic effects of the bromine atom at the C4 position.[5][6][7]

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

H2 (d, ~8.7-8.9 ppm): The proton at C2 is adjacent to the nitrogen and will be the most downfield signal in the spectrum, appearing as a doublet due to coupling with H3.

-

H3 (d, ~7.4-7.6 ppm): Coupled to H2, this proton appears as a doublet. Its chemical shift is influenced by the adjacent C4-Br bond.

-

H8 (d, ~8.0-8.2 ppm): This proton is on the benzene ring and experiences deshielding, appearing as a doublet.

-

H5 (d, ~7.3-7.5 ppm): This proton shows a characteristic doublet with a small meta-coupling to H7.

-

H7 (dd, ~7.1-7.3 ppm): This proton will appear as a doublet of doublets due to coupling with both H8 and H5.

-

-OCH₃ (s, ~3.9-4.1 ppm): The methoxy group protons will appear as a sharp singlet.

¹³C NMR (Predicted, 101 MHz, CDCl₃):

-

Quaternary Carbons: C4 (site of bromination, ~125-130 ppm), C6 (~158-160 ppm), C4a, C8a. The C4 signal will be significantly lower than in the unsubstituted quinoline due to the heavy atom effect of bromine.

-

Methine Carbons: C2, C3, C5, C7, C8. The pyridine ring carbons (C2, C3) will be in the ~150 ppm and ~122 ppm regions, respectively. The benzene ring carbons will appear in the aromatic region, with C5 and C7 showing distinct signals.

-

Methyl Carbon: The methoxy carbon (-OCH₃) will have a characteristic signal around 55-57 ppm.

Mass Spectrometry (MS)

In mass spectrometry (EI-MS), 4-Bromo-6-methoxyquinoline is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

[M]⁺: m/z ≈ 237

-

[M+2]⁺: m/z ≈ 239

Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Synthesis and Purification

The most logical and robust synthetic route to 4-Bromo-6-methoxyquinoline involves the conversion of the hydroxyl group of a quinolin-4-ol precursor into a bromide. This strategy is well-precedented for the preparation of haloquinolines.[8]

Retrosynthetic Analysis

A retrosynthetic breakdown points to 6-methoxyquinolin-4-ol as the key intermediate, which itself can be prepared from commercially available p-anisidine via a Gould-Jacobs reaction or similar cyclization strategy.

Caption: Retrosynthesis of 4-Bromo-6-methoxyquinoline.

Recommended Synthetic Protocol: Deoxybromination of 6-Methoxyquinolin-4-ol

This protocol leverages phosphoryl bromide (POBr₃) as the brominating agent, a reagent known to be effective for converting hydroxyl groups on heterocyclic rings to bromides.[9][10]

Step 1: Synthesis of 6-Methoxyquinolin-4-ol This intermediate is either commercially available or can be synthesized from p-anisidine and diethyl (ethoxymethylene)malonate via thermal cyclization in a high-boiling solvent like diphenyl ether.

Step 2: Bromination of 6-Methoxyquinolin-4-ol

-

Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-methoxyquinolin-4-ol (1.0 equiv) to the flask.

-

Addition of Brominating Agent: Carefully add phosphoryl bromide (POBr₃) (2.0-3.0 equiv) to the flask. The reaction can also be run in a high-boiling inert solvent like toluene or xylene.

-

Causality Note: POBr₃ is preferred over PBr₃ for this transformation on a heteroaromatic enol. It is a powerful dehydrating and brominating agent, effectively converting the 4-quinolone tautomer to the 4-bromoquinoline product.[9]

-

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice in a separate beaker with vigorous stirring. This quench is highly exothermic and will generate HBr gas.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until it is basic (pH > 8). The product should precipitate as a solid or be extracted with an organic solvent like ethyl acetate or DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-6-methoxyquinoline.

Purification and Characterization Workflow

Caption: Post-synthesis workflow for 4-Bromo-6-methoxyquinoline.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-6-methoxyquinoline stems from the reactivity of the C4-Br bond. This position is activated towards both metal-catalyzed cross-coupling and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Typical Suzuki Coupling Protocol:

-

Setup: To an oven-dried flask, add 4-Bromo-6-methoxyquinoline (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base.

-

Reagents: A robust base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv) is often required for challenging couplings involving bromoquinolines.

-

Solvent: A degassed solvent system like 1,4-dioxane/water or toluene is used.

-

Reaction: The mixture is heated (typically 80-110 °C) under an inert atmosphere (N₂ or Ar) until completion.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for SNAr reactions. This allows for the direct displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiols, providing straightforward access to a wide range of 4-substituted quinolines. This reaction is analogous to the well-documented conversion of 4-chloroquinolines to 4-aminoquinolines.[2]

Safety, Handling, and Storage

4-Bromo-6-methoxyquinoline is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

| Hazard | H302 | Harmful if swallowed |

| H318 | Causes serious eye damage | |

| Precaution | P264 | Wash skin thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product | |

| P280 | Wear protective gloves/eye protection/face protection | |

| P301+P317 | IF SWALLOWED: Get medical help | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Data sourced from the ECHA C&L Inventory.[2]

Handling:

-

Always use this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid creating dust. Avoid inhalation and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Some suppliers recommend storage at -20°C to ensure long-term stability.

Conclusion

4-Bromo-6-methoxyquinoline is a valuable and versatile building block in modern organic synthesis. Its well-defined reactive sites—the C4-bromo bond for cross-coupling and SNAr reactions, and the quinoline core for electronic tuning—provide chemists with a powerful tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of novel pharmaceuticals and functional materials.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

The Royal Society of Chemistry. Supporting Information For - Visible-light-induced mono-bromination of arenes with BrCCl3. [Link]

-

ChemSynthesis. 4-bromo-6-methoxyquinoline. [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

-

PubChem. 4-Bromo-6-methoxyquinoline. [Link]

-

MANAC Inc. Overview of bromination reactions with phosphorus bromides. [Link]

-

MANAC Inc. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). [Link]

-

ACS GCI Pharmaceutical Roundtable. Deoxy Bromination. [Link]

-

Reddit. Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?[Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 9. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]

- 10. rsc.org [rsc.org]

4-Bromo-6-methoxyquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core substituted with a methoxy group and a strategically placed bromine atom, makes it an exceptionally versatile intermediate for the synthesis of more complex molecular architectures. The bromine atom at the 4-position serves as a valuable synthetic handle for introducing a wide range of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the 6-methoxy group modulates the electronic properties and bioavailability of its derivatives. This guide provides an in-depth exploration of the most reliable and efficient synthetic pathways to this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: Strategic Approaches

The synthesis of 4-bromo-6-methoxyquinoline can be approached from several distinct strategic directions. The primary challenge lies in achieving the desired regiochemistry, specifically the placement of the bromine atom at the C4 position of the 6-methoxyquinoline scaffold. A high-level retrosynthetic analysis reveals two main logical pathways, each with its own merits and challenges.

Caption: Retrosynthetic overview of primary pathways to 4-bromo-6-methoxyquinoline.

This guide will focus on the most robust and widely applicable method, Pathway 2 , which builds the quinoline ring system in a manner that facilitates the specific introduction of the C4-substituent. While direct bromination of 6-methoxyquinoline (Pathway 1) seems more direct, it presents significant regioselectivity challenges, as electrophilic attack on the quinoline ring is generally favored on the electron-rich benzene portion rather than the electron-deficient pyridine ring.

Recommended Synthesis: The Gould-Jacobs Pathway

The Gould-Jacobs reaction provides a reliable and regiocontrolled route to 4-hydroxyquinolines, which are excellent precursors to their 4-halogenated counterparts. This multi-step pathway begins with simple, commercially available starting materials and systematically builds the target molecule.

Workflow of the Gould-Jacobs Pathway

Caption: Step-wise workflow for the synthesis of 4-bromo-6-methoxyquinoline via the Gould-Jacobs reaction.

Part 1: Synthesis of 4-Hydroxy-6-methoxyquinoline

This initial phase involves three key chemical transformations: condensation, thermal cyclization, and a tandem saponification-decarboxylation.

Step 1A: Condensation of p-Anisidine with EMME

The synthesis begins with a nucleophilic substitution reaction where p-anisidine attacks the electron-deficient vinylogous ester, diethyl (ethoxymethylene)malonate (EMME), displacing ethanol to form the key anilinomethylenemalonate intermediate.

-

Causality: The reaction is driven by the nucleophilicity of the aniline nitrogen. It is typically performed neat or in a non-polar solvent and may be heated gently to ensure completion. The resulting intermediate is often stable enough to be isolated or can be used directly in the next step.

Step 1B: Thermal Cyclization

This is the core ring-forming step of the Gould-Jacobs reaction. The anilinomethylenemalonate intermediate undergoes an intramolecular electrophilic aromatic substitution upon heating to high temperatures (typically 240-260 °C).

-

Causality: The high temperature provides the activation energy for the electron-rich anisole ring to attack one of the ester carbonyls, followed by elimination of ethanol to form the heterocyclic ring. High-boiling, inert solvents like diphenyl ether or Dowtherm A are essential to achieve the required temperatures and facilitate efficient heat transfer.

Step 1C: Saponification and Decarboxylation

The resulting quinoline-3-carboxylate ester is a stable compound. To arrive at the desired 4-hydroxyquinoline, the ester must be removed. This is achieved by hydrolysis (saponification) of the ester to a carboxylic acid using a strong base, followed by thermal decarboxylation.

-

Causality: The saponification proceeds via standard ester hydrolysis. The resulting 3-carboxy-4-hydroxyquinoline is a β-keto acid derivative (in its keto-enol tautomeric form), which readily undergoes decarboxylation upon heating in an acidic or basic medium to yield the final 4-hydroxy-6-methoxyquinoline.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxyquinoline [1]

This protocol is adapted from established procedures for analogous 4-hydroxyquinoline syntheses.

-

Condensation & Cyclization:

-

In a flask equipped for distillation, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture to 100-110 °C for 2 hours. Ethanol will distill from the reaction mixture.

-

To the resulting crude intermediate, add diphenyl ether (approx. 5-10 times the weight of the aniline).

-

Heat the mixture to 250 °C under a nitrogen atmosphere for 1-2 hours. Monitor the reaction progress by TLC.

-

Allow the mixture to cool to below 100 °C and add hexane or petroleum ether to precipitate the crude ester product.

-

Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry.

-

-

Saponification & Decarboxylation:

-

Suspend the crude ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

-

The 4-hydroxy-6-methoxyquinoline product will precipitate.

-

Filter the solid, wash with water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-6-methoxyquinoline.

-

Part 2: Bromination of 4-Hydroxy-6-methoxyquinoline

The final step is the conversion of the 4-hydroxy group (which exists predominantly as the 4-quinolone tautomer) into a bromine atom. This is a critical transformation that requires a potent halogenating agent.

-

Causality: Reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) are effective for this conversion. They react with the quinolone oxygen to form a reactive intermediate (a phosphate or phosphonate ester), which is then readily displaced by a halide ion (Cl⁻ or Br⁻) via a nucleophilic substitution mechanism. Using POBr₃ directly provides the target compound. An alternative, often more common, route involves conversion to the 4-chloro derivative with POCl₃, followed by a halogen exchange reaction, but direct bromination is more atom-economical.[2][3]

Experimental Protocol: Synthesis of 4-Bromo-6-methoxyquinoline [2][3]

This protocol is adapted from the analogous chlorination of quinolin-4-ones.

-

Reaction Setup:

-

In a flask equipped with a reflux condenser and a gas trap (to capture HBr fumes), carefully add 4-hydroxy-6-methoxyquinoline (1.0 eq) to phosphorus oxybromide (POBr₃) (3.0-5.0 eq). The reaction can be highly exothermic.

-

Alternatively, use phosphorus oxychloride (POCl₃) to first synthesize the 4-chloro intermediate.

-

-

Heating:

-

Heat the mixture to reflux (approx. 110-120 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8.

-

The crude 4-bromo-6-methoxyquinoline will precipitate as a solid.

-

-

Purification:

-

Filter the solid and wash it with water.

-

Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-6-methoxyquinoline.

-

Data Summary

The following table summarizes the key transformations and expected outcomes for the recommended Gould-Jacobs pathway. Yields are estimates based on analogous reactions reported in the literature and may vary.

| Step | Starting Materials | Key Reagents | Solvent | Temperature | Typical Yield |

| 1A & 1B | p-Anisidine, EMME | (none) / Diphenyl Ether | Neat / Diphenyl Ether | 110 °C then 250 °C | 60-80% |

| 1C | Quinoline-3-carboxylate | NaOH (aq), HCl (aq) | Water | Reflux | 85-95% |

| 2 | 4-Hydroxy-6-methoxyquinoline | POBr₃ or POCl₃ | Neat | 110-120 °C | 70-90% |

Conclusion

The synthesis of 4-bromo-6-methoxyquinoline is most reliably achieved through a multi-step sequence involving the Gould-Jacobs reaction to construct the 4-hydroxy-6-methoxyquinoline core, followed by a robust halogenation step. This pathway offers excellent control over regiochemistry, a critical consideration that direct bromination strategies fail to provide. By carefully controlling reaction conditions and executing proper purification techniques, researchers can obtain this valuable synthetic intermediate in high yield and purity, enabling its effective use in drug discovery and development programs.

References

- SUZHOU VICFI BIOTECHNOLOGY Co Ltd. (2014). Method for synthetizing 6-methoxyquinoline.

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]

-

Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

-

ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. ChemSynthesis. [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]

-

National Institutes of Health. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health. [Link]

-

ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines?. ResearchGate. [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

ResearchGate. (n.d.). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. ResearchGate. [Link]

-

SlideShare. (2015). Doebner-Miller reaction and applications. SlideShare. [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

- Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

-

PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. PubChem. [Link]

-

National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... ResearchGate. [Link]

-

National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]

-

ResearchGate. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. ResearchGate. [Link]

-

Master Organic Chemistry. (2014). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methoxyquinoline

This guide serves as a comprehensive technical resource for the spectroscopic elucidation of 4-Bromo-6-methoxyquinoline (CAS No: 42881-66-3), a key heterocyclic intermediate in synthetic and medicinal chemistry.[1][2] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, integrating field-proven insights with foundational principles. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Analytical Workflow

4-Bromo-6-methoxyquinoline is a disubstituted quinoline with the molecular formula C₁₀H₈BrNO and a molecular weight of approximately 238.08 g/mol .[1][3] The strategic placement of the bromo and methoxy groups on the quinoline scaffold dictates its chemical reactivity and is the primary focus of spectroscopic verification.

The structural confirmation of such a molecule is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture.

Caption: A typical workflow for the synthesis and structural validation of 4-Bromo-6-methoxyquinoline.

Below, we delve into the specific data and protocols for each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-Bromo-6-methoxyquinoline, both ¹H and ¹³C NMR are essential for assigning every atom within the heterocyclic and benzenoid rings.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data. This protocol is standard for high-field spectrometers (e.g., 400 MHz or higher).[4]

-

Sample Preparation:

-

Accurately weigh the sample: ~5-10 mg for ¹H NMR and ~20-50 mg for ¹³C NMR. The larger mass for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.[4][5]

-

Select a suitable deuterated solvent in which the sample is fully soluble, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Dissolve the sample in approximately 0.6-0.7 mL of the solvent and transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Pulse Program: Utilize a standard one-pulse sequence.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to ensure full proton relaxation.

-

Number of Scans (NS): 8 to 16 scans typically provide an excellent signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]

-

-

Instrument Setup (¹³C NMR):

-

Pulse Program: Employ a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width (SW): Set to a wide range, typically ~220 ppm, to capture all carbon signals.[4][6]

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[4]

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, and the electron-donating effect of the methoxy group.

Caption: Proton assignments for 4-Bromo-6-methoxyquinoline.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-6-methoxyquinoline (Note: Data is predicted; experimental values may vary slightly.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Splitting |

| H-2 | ~8.75 | Doublet (d) | J ≈ 4.5 Hz | Located alpha to the electronegative nitrogen, causing significant deshielding. Coupled to H-3. |

| H-3 | ~7.50 | Doublet (d) | J ≈ 4.5 Hz | Coupled to H-2. Less deshielded than H-2. |

| H-5 | ~8.00 | Doublet (d) | J ≈ 9.0 Hz | Part of the benzenoid ring, coupled to H-7 (meta-coupling is negligible). Deshielded by proximity to the pyridine ring. |

| H-7 | ~7.40 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 Hz | Coupled to H-5 (ortho) and H-8 (meta). Positioned between the methoxy group and the fused ring system. |

| H-8 | ~7.15 | Doublet (d) | J ≈ 2.5 Hz | Coupled only to H-7 (meta-coupling). Shielded by the electron-donating methoxy group. |

| -OCH₃ | ~3.90 | Singlet (s) | N/A | Protons on the methoxy group are chemically equivalent and have no adjacent protons to couple with. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. Quaternary carbons (those without attached protons) typically show weaker signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-6-methoxyquinoline (Note: Data is predicted; experimental values may vary slightly.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-2 | ~150.5 | Alpha to nitrogen, highly deshielded. |

| C-3 | ~122.0 | Beta to nitrogen. |

| C-4 | ~121.5 | Directly attached to bromine; its chemical shift is influenced by the heavy atom effect. |

| C-4a | ~148.0 | Quaternary carbon at the ring junction. |

| C-5 | ~130.0 | Aromatic carbon. |

| C-6 | ~158.0 | Attached to the electron-donating methoxy group, causing significant deshielding. |

| C-7 | ~105.0 | Ortho to the methoxy group, highly shielded. |

| C-8 | ~124.0 | Aromatic carbon. |

| C-8a | ~144.0 | Quaternary carbon at the ring junction. |

| -OCH₃ | ~55.5 | Typical range for a methoxy carbon attached to an aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a compound. For halogenated compounds like 4-Bromo-6-methoxyquinoline, MS provides a definitive signature due to the characteristic isotopic distribution of bromine.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, medium molecular weight compounds.[5]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup:

-

Ionization Mode: Use positive electrospray ionization (ESI+) mode, as the nitrogen atom in the quinoline ring is readily protonated.

-

Mass Range: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400).

-

Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. For a protonated molecule, this will be [M+H]⁺.

-

MS Data and Interpretation

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[7] This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having an intensity ratio of approximately 1:1.[5][7]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 4-Bromo-6-methoxyquinoline

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₁₀H₈⁷⁹BrNO + H]⁺ | 237.9862 | Molecular ion peak ([M+H]⁺) corresponding to the ⁷⁹Br isotope. |

| [C₁₀H₈⁸¹BrNO + H]⁺ | 239.9842 | Molecular ion peak ([M+2+H]⁺) corresponding to the ⁸¹Br isotope. |

The observation of this characteristic M and M+2 doublet with a ~1:1 intensity ratio is conclusive evidence for the presence of a single bromine atom in the molecule.

Caption: Simplified potential fragmentation pathway for 4-Bromo-6-methoxyquinoline in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

IR Data and Interpretation

The IR spectrum of 4-Bromo-6-methoxyquinoline will display a combination of absorptions characteristic of an aromatic ether and a bromo-substituted heterocyclic system.

Table 4: Characteristic IR Absorption Bands for 4-Bromo-6-methoxyquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | -OCH₃ |

| ~1600-1450 | C=C and C=N Stretch | Quinoline Ring System |

| ~1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1050-1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~850-800 | C-H Bend | Out-of-plane bending for substituted aromatic ring |

| ~600-500 | C-Br Stretch | Carbon-Bromine Bond |

The presence of strong peaks in the aromatic stretching and ether linkage regions, combined with a peak in the far-IR corresponding to the C-Br bond, validates the key functional groups of the molecule.

Conclusion

The structural confirmation of 4-Bromo-6-methoxyquinoline is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the specific assignment of each atom. Mass spectrometry confirms the correct molecular weight and, crucially, verifies the presence of a single bromine atom through its distinct isotopic signature. Finally, infrared spectroscopy provides rapid confirmation of the essential functional groups. The convergence of data from these three methods provides an unambiguous and robust validation of the molecular structure, a critical checkpoint in any research or development pipeline.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from a URL provided by the grounding tool.

- MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from a URL provided by the grounding tool.

- ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from a URL provided by the grounding tool.

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from a URL provided by the grounding tool.

-

PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-bromo-6-methoxyquinoline. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

- PubChemLite. (n.d.). 4-bromo-6-methoxy-2-methylquinoline (C11H10BrNO). Retrieved from a URL provided by the grounding tool.

-

NIST. (n.d.). CAS Reg. No. 3257-49-6. Retrieved from [Link]

-

PubChemLite. (2025). 4-bromo-6-methoxyisoquinoline (C10H8BrNO). Retrieved from [Link]

- Beilstein Journals. (n.d.). Supplementary Information. Retrieved from a URL provided by the grounding tool.

- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from a URL provided by the grounding tool.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

-

R&D Chemicals. (2025). 4-Bromo-6-methoxyquinoline, 42881-66-3, suppliers and manufacturers. Retrieved from [Link]

-

Clark University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

NIH. (n.d.). 4-Bromo-8-methoxyquinoline. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. Retrieved from [Link]

Sources

- 1. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. usbio.net [usbio.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. lehigh.edu [lehigh.edu]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial and anticancer properties. The precise substitution pattern on the quinoline ring system is a key determinant of a compound's therapeutic efficacy and pharmacological profile. Consequently, unambiguous structural elucidation is a cornerstone of drug discovery and development in this chemical space. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable analytical technique for the structural characterization of these molecules.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-6-methoxyquinoline, a disubstituted quinoline derivative. As a Senior Application Scientist, this document is structured to offer not just spectral data, but also the underlying principles and practical considerations for acquiring and interpreting such spectra. We will delve into the expected chemical shifts and coupling constants, the influence of the bromo and methoxy substituents on the quinoline ring, and a detailed, field-proven protocol for obtaining high-quality ¹H NMR data.

The ¹H NMR Profile of 4-Bromo-6-methoxyquinoline: A Predicted Analysis

While a publicly available, fully assigned ¹H NMR spectrum of 4-Bromo-6-methoxyquinoline is not readily found in the literature, a robust prediction can be made based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy. The quinoline ring system's protons typically resonate in the aromatic region, generally between 7.0 and 9.5 ppm.[1] The introduction of a bromine atom at the 4-position and a methoxy group at the 6-position significantly influences the electronic environment of the ring protons, leading to predictable shifts in their resonance frequencies.[2]

The methoxy group (-OCH₃) is an electron-donating group (EDG) which increases electron density on the ring, causing a shielding effect and shifting the signals of nearby protons upfield (to lower ppm values).[2] Conversely, the bromine atom, while possessing lone pairs, is an electron-withdrawing group (EWG) through induction, which deshields adjacent protons, shifting their signals downfield.

Based on these principles and data from related substituted quinolines, the following table summarizes the predicted ¹H NMR data for 4-Bromo-6-methoxyquinoline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | Doublet (d) | ~4.5 |

| H-3 | ~7.8 | Doublet (d) | ~4.5 |

| H-5 | ~7.9 | Doublet (d) | ~9.0 |

| H-7 | ~7.4 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| H-8 | ~8.0 | Doublet (d) | ~2.5 |

| -OCH₃ | ~3.9 | Singlet (s) | - |

Rationale for Assignments:

-

H-2 and H-3: These protons on the pyridine ring will form an AX spin system, appearing as a pair of doublets with a typical ortho coupling constant of approximately 4.5 Hz. H-2 is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom.

-

H-5, H-7, and H-8: These protons on the benzene ring form an ABX spin system.

-

H-5: This proton is ortho to the bromine at C4 and will experience its deshielding effect, shifting it downfield. It will appear as a doublet due to coupling with H-7.

-

H-7: This proton is ortho to the methoxy group at C6 and will be shielded. It will appear as a doublet of doublets due to coupling with both H-5 and H-8.

-

H-8: This proton is para to the methoxy group and will also be shielded, though to a lesser extent than H-7. It will appear as a doublet due to a smaller meta coupling with H-7.

-

-

-OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a robust and self-validating protocol for acquiring a high-resolution ¹H NMR spectrum of 4-Bromo-6-methoxyquinoline.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of 4-Bromo-6-methoxyquinoline. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]

-

Transfer to NMR Tube: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. Instrument Setup and Data Acquisition

-

Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[2]

-

Acquisition Parameters:

-

Pulse Program: Use a standard one-pulse sequence.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 11 ppm).

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[1]

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode and have a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each resonance. Pick the peaks to identify their exact chemical shifts.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex quinoline derivatives or to confirm assignments, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing cross-peaks between protons that are on adjacent carbons. This would confirm the H-2/H-3 and H-5/H-7/H-8 spin systems.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of substituents that lack protons, such as the bromine atom in this case.[2]

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the structural elucidation of 4-Bromo-6-methoxyquinoline using ¹H NMR spectroscopy.

Caption: Workflow for the structural elucidation of 4-Bromo-6-methoxyquinoline via ¹H NMR.

Conclusion

The ¹H NMR spectrum of 4-Bromo-6-methoxyquinoline provides a wealth of information that, when interpreted systematically, leads to its unambiguous structural confirmation. By understanding the influence of the bromo and methoxy substituents on the chemical shifts and coupling patterns of the quinoline protons, researchers can confidently assign the observed signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, while the application of 2D NMR techniques can further solidify the structural assignment. This in-depth understanding is critical for professionals in drug discovery and development, where the precise characterization of molecular structure is paramount for advancing new therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

- Govindaraju, V., & Ramachandran, E. (2011). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 24(10), 1243-1252.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. Among its various techniques, Carbon-13 (13C) NMR is particularly powerful for elucidating the carbon framework of organic molecules. This guide offers a comprehensive exploration of the 13C NMR analysis of 4-Bromo-6-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of 13C NMR, predict the spectral features of the title compound, provide a detailed experimental protocol, and discuss the interpretation of the resulting spectrum. This document is intended to serve as a practical resource for researchers and professionals engaged in the structural characterization of complex organic molecules.

Introduction: The Significance of 13C NMR in Structural Elucidation

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and reactivity. 13C NMR spectroscopy provides a direct, non-destructive method for mapping the carbon skeleton of a molecule. Unlike proton (1H) NMR, which is characterized by complex spin-spin coupling, standard 13C NMR spectra are typically proton-decoupled.[1] This simplification results in a spectrum where each unique carbon atom gives rise to a single peak, making spectral interpretation more straightforward.[1] The chemical shift of each carbon signal is highly sensitive to its local electronic environment, offering a wealth of information about hybridization, substituent effects, and overall molecular geometry.

For a molecule such as 4-bromo-6-methoxyquinoline, which possesses a heteroaromatic core with distinct electronic domains, 13C NMR is an indispensable tool for confirming its identity and purity. The quinoline scaffold is a privileged structure in drug discovery, and understanding the influence of substituents on its electronic properties is crucial for designing new therapeutic agents.

Theoretical Framework: Understanding 13C Chemical Shifts in Substituted Quinolines

The chemical shift (δ) in 13C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS).[2] The chemical shift is primarily governed by the shielding and deshielding of the carbon nucleus by its surrounding electrons. Electronegative atoms or electron-withdrawing groups near a carbon atom will pull electron density away from it, reducing its shielding and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, enhancing shielding and shifting the signal to a lower chemical shift (upfield).[3]

In the case of 4-bromo-6-methoxyquinoline, the chemical shifts of the quinoline carbons are influenced by several factors:

-

The Heteroaromatic Ring System: The nitrogen atom in the quinoline ring is more electronegative than carbon, leading to a general deshielding of the carbons in the pyridine ring (C2, C3, C4, C8a).[4] The aromatic currents within the bicyclic system also contribute to the overall chemical shifts.

-

The Methoxy Group (-OCH3): The oxygen atom of the methoxy group is electron-donating through resonance, increasing electron density at the ortho and para positions (C5 and C7). This leads to an upfield shift for these carbons. The carbon of the methoxy group itself typically resonates in the range of 55-65 ppm.[5]

-

The Bromine Atom (-Br): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding the carbon to which it is attached (C4). However, it also has a "heavy atom effect," which can cause an upfield shift for the directly attached carbon due to spin-orbit coupling.[6] The net effect is a combination of these opposing influences. Halogen substitution effects on aromatic rings are well-documented and can be used to predict chemical shifts with reasonable accuracy.[7]

The interplay of these effects results in a unique 13C NMR fingerprint for 4-bromo-6-methoxyquinoline.

Predicted 13C NMR Spectrum of 4-Bromo-6-methoxyquinoline

Based on the principles outlined above and data from related substituted quinolines, we can predict the approximate chemical shifts for each carbon atom in 4-bromo-6-methoxyquinoline.[8][9][10] It's important to note that these are estimations, and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.[11]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of 4-Bromo-6-methoxyquinoline with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for 4-Bromo-6-methoxyquinoline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 155 | Deshielded by adjacent nitrogen. |

| C3 | 120 - 125 | Influenced by adjacent nitrogen and bromine. |

| C4 | 135 - 140 | Directly attached to bromine (inductive vs. heavy atom effect). |

| C4a | 125 - 130 | Quaternary carbon, influenced by fusion and bromine. |

| C5 | 105 - 110 | Shielded by para-methoxy group. |

| C6 | 155 - 160 | Directly attached to electron-donating methoxy group. |

| C7 | 120 - 125 | Shielded by ortho-methoxy group. |

| C8 | 130 - 135 | Influenced by adjacent nitrogen. |

| C8a | 145 - 150 | Quaternary carbon, deshielded by nitrogen. |

| -OCH3 | 55 - 60 | Typical range for a methoxy carbon. |

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a step-by-step guide for this process.

Sample Preparation

-

Determine the appropriate amount of sample: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[12] If the amount of sample is limited, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Choose a suitable deuterated solvent: Chloroform-d (CDCl3) is a common choice for many organic compounds due to its good dissolving power and single carbon signal at approximately 77 ppm, which can be used for spectral calibration.[13] Other solvents such as DMSO-d6 or acetone-d6 may be used if the compound has poor solubility in CDCl3.

-

Dissolve the sample: Weigh the desired amount of 4-bromo-6-methoxyquinoline and dissolve it in the chosen deuterated solvent in a small vial.[12] Gentle vortexing or sonication can aid in dissolution.[13]

-

Filter the solution: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles from the solution.[14] This can be achieved by filtering the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Adjust the sample volume: The final volume of the solution in the NMR tube should be between 4 and 5 cm in height to ensure it is within the detection region of the NMR probe.[13][15]

-

Cap and label the NMR tube: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[13][15]

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion